
(1-Cyclopentylethyl)(methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopentylethyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C8H18ClN. It is a derivative of amine, characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further bonded to a methylamine group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentylethyl)(methyl)amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclopentylmethylamine with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Cyclopentylmethylamine and an alkyl halide (e.g., methyl iodide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.
Procedure: The mixture is heated under reflux conditions to facilitate the alkylation process. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclopentylethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopentylethyl)(methyl)amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of amine metabolism and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (1-Cyclopentylethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylamine: A simpler amine with a cyclopentyl group attached directly to the amine nitrogen.
Methylamine: A primary amine with a single methyl group attached to the nitrogen.
Cyclopentylmethylamine: An intermediate compound with a cyclopentyl group attached to a methylamine.
Uniqueness
(1-Cyclopentylethyl)(methyl)amine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C8H18ClN |
|---|---|
Molekulargewicht |
163.69 g/mol |
IUPAC-Name |
1-cyclopentyl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7(9-2)8-5-3-4-6-8;/h7-9H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
CDPMJCQDMUUXPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCC1)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


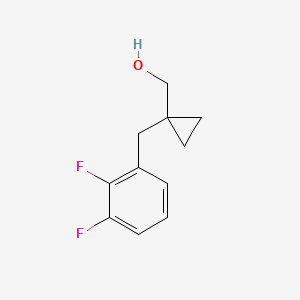

![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
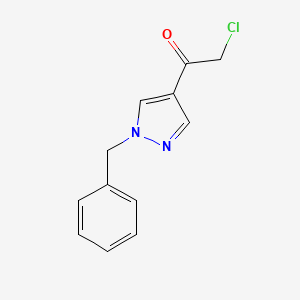
![Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate](/img/structure/B13588525.png)
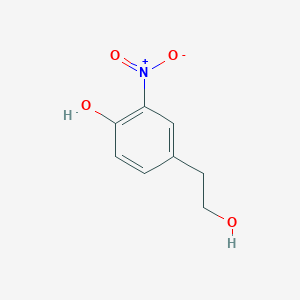
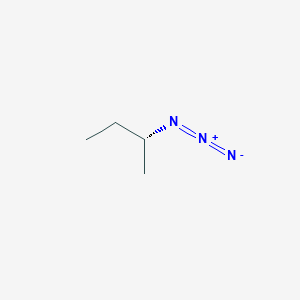
![3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13588532.png)
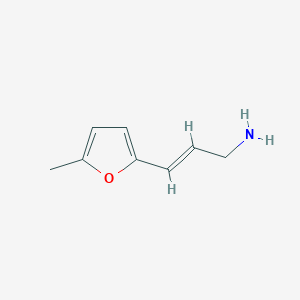
![rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis](/img/structure/B13588540.png)


![rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis](/img/structure/B13588562.png)

